molecular formula C49H72O6 B12580244 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one CAS No. 184843-83-2

1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one

Katalognummer: B12580244
CAS-Nummer: 184843-83-2
Molekulargewicht: 757.1 g/mol
InChI-Schlüssel: ROMWQQVFAUUGEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one is a novel triphenylene-based discotic liquid crystal. This compound is known for its unique optical properties, remarkable photoconductivity, and high charge carrier mobility. Discotic liquid crystals, such as this one, are characterized by their ability to form ordered columnar structures through molecular self-assembly, making them highly valuable in the field of optoelectronics .

Analyse Chemischer Reaktionen

1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wirkmechanismus

The mechanism of action of 1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one involves its ability to form ordered columnar structures through molecular self-assembly. This property is due to the balance between the rigid core and the flexible side chains of the discotic liquid crystal molecules .

The molecular targets and pathways involved in its action include the interaction of the rigid cores of the discotic molecules, which leads to the formation of columnar phases. The flexible side chains at the edges of the molecules are formed by relatively weak van der Waals forces, which contribute to the mobility of the molecules .

Vergleich Mit ähnlichen Verbindungen

1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one is unique compared to other similar compounds due to its specific combination of pentyloxy groups and the hexan-1-one moiety. Similar compounds include 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene and 4-{6-[3,6,7,10,11-pentakis(hexyloxy)triphenylen-2-yloxy]hexyloxy}pyridine .

These similar compounds also exhibit liquid crystalline properties and are used in various optoelectronic applications. the specific arrangement of functional groups in this compound provides it with unique properties that make it particularly valuable in certain applications .

Eigenschaften

CAS-Nummer

184843-83-2

Molekularformel

C49H72O6

Molekulargewicht

757.1 g/mol

IUPAC-Name

1-(3,6,7,10,11-pentapentoxytriphenylen-2-yl)hexan-1-one

InChI

InChI=1S/C49H72O6/c1-7-13-19-25-44(50)43-31-37-38(32-45(43)51-26-20-14-8-2)40-34-47(53-28-22-16-10-4)49(55-30-24-18-12-6)36-42(40)41-35-48(54-29-23-17-11-5)46(33-39(37)41)52-27-21-15-9-3/h31-36H,7-30H2,1-6H3

InChI-Schlüssel

ROMWQQVFAUUGEU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.